molecular formula C11H9Br2NO2 B1202728 3-(3,5-Dibromophenyl)-1-methylpyrrolidine-2,5-dione CAS No. 81199-24-8

3-(3,5-Dibromophenyl)-1-methylpyrrolidine-2,5-dione

Cat. No.: B1202728
CAS No.: 81199-24-8
M. Wt: 347 g/mol
InChI Key: TWHLAMOBWLHCHA-UHFFFAOYSA-N
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Description

3-(3,5-Dibromophenyl)-1-methylpyrrolidine-2,5-dione is a brominated pyrrolidine-2,5-dione derivative characterized by a 3,5-dibromophenyl substituent at the 3-position and a methyl group at the 1-position of the heterocyclic core. The compound’s bromine substituents confer distinct electronic and steric properties, which may influence its reactivity, solubility, and intermolecular interactions compared to chlorinated or non-halogenated analogs .

Properties

IUPAC Name

3-(3,5-dibromophenyl)-1-methylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br2NO2/c1-14-10(15)5-9(11(14)16)6-2-7(12)4-8(13)3-6/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHLAMOBWLHCHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C1=O)C2=CC(=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101001834
Record name 3-(3,5-Dibromophenyl)-1-methylpyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101001834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81199-24-8
Record name 3,5-Dibromophenylsuccinic acid N-methylimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081199248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3,5-Dibromophenyl)-1-methylpyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101001834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dibromophenyl)-1-methylpyrrolidine-2,5-dione typically involves the reaction of 3,5-dibromophenylsuccinic acid with N-methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the imide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dibromophenyl)-1-methylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3-(3,5-Dibromophenyl)-1-methylpyrrolidine-2,5-dione has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(3,5-Dibromophenyl)-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bioactive Diketopiperazine Derivatives

Compounds with pyrrolidine-2,5-dione or piperazine-2,5-dione cores are prevalent in bioactive natural products. For example:

  • Antiviral Diketopiperazines: Marine-derived analogs such as (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6) and albonoursin (Compound 7) exhibit anti-H1N1 activity with IC50 values of 28.9 ± 2.2 μM and 6.8 ± 1.5 μM, respectively . The target compound’s 3,5-dibromophenyl group introduces greater steric bulk and electronegativity compared to the benzylidene or isobutyl groups in these analogs.
Compound Core Structure Substituents Bioactivity (IC50) Source
Albonoursin (7) Piperazine-2,5-dione Non-halogenated aromatic 6.8 ± 1.5 μM (H1N1) Marine actinomycetes
Compound 6 Piperazine-2,5-dione Benzylidene, isobutyl 28.9 ± 2.2 μM (H1N1) Marine actinomycetes
3-(3,5-Dibromophenyl)-1-methylpyrrolidine-2,5-dione Pyrrolidine-2,5-dione 3,5-Dibromophenyl, methyl Not reported Hypothetical

Thermally Activated Delayed Fluorescence (TADF) Emitters

Maleimide-based TADF materials, such as AcMI (3,4-bis(4′-(9,9-dimethylacridin-10(9H)-yl)-[1,1′-biphenyl]-4-yl)-1-methylpyrrolidine-2,5-dione), utilize electron-deficient dione cores paired with electron-donating substituents for efficient triplet-to-singlet up-conversion . In contrast, the target compound’s brominated phenyl group may enhance electron-withdrawing effects but lacks the extended conjugation of AcMI’s biphenyl-acridine system. This difference likely limits its utility in optoelectronics, as TADF requires a balanced donor-acceptor configuration.

Compound Core Structure Key Substituents Application Photophysical Properties
AcMI Pyrrolidine-2,5-dione Bis(acridinyl biphenyl) Green TADF emitter λem: ~520 nm
Target Compound Pyrrolidine-2,5-dione 3,5-Dibromophenyl Not reported Hypothetical

Agricultural Chemicals

Pesticidal diones such as procymidone (3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione) and vinclozolin (3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione) feature chlorinated aromatic rings and heterocyclic cores . However, the methyl group at the 1-position in the target compound differs from the bicyclic or oxazolidinedione structures in pesticides, likely altering its mode of action.

Compound Core Structure Halogenation Use Key Feature
Procymidone Azabicyclohexane-2,4-dione 3,5-Dichlorophenyl Fungicide Bicyclic structure
Vinclozolin Oxazolidinedione 3,5-Dichlorophenyl Fungicide Oxazolidinedione core
Target Compound Pyrrolidine-2,5-dione 3,5-Dibromophenyl Not reported Methyl substitution

Key Structural and Functional Insights

  • Substituent Diversity : The methyl group at the 1-position in the target compound distinguishes it from marine diketopiperazines (often N-methylated) and pesticidal diones (complex bicyclic substituents).
  • Application Potential: While antiviral and TADF applications remain speculative, the compound’s structure aligns with bioactive and electronic material frameworks, warranting further empirical study.

Biological Activity

3-(3,5-Dibromophenyl)-1-methylpyrrolidine-2,5-dione, with the molecular formula C11H9Br2NO2 and a molecular weight of 347.003 g/mol, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action based on diverse research findings.

The synthesis of this compound typically involves the reaction of 3,5-dibromophenylsuccinic acid with N-methylamine. The reaction is performed in an organic solvent such as dichloromethane or toluene, often using dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the imide bond . The compound's structure is characterized by the presence of bromine atoms and an N-methyl group, which contribute to its unique chemical properties.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of pyrrolidine-2,3-dione derivatives, indicating that compounds within this class can inhibit bacterial growth. For instance, a study identified pyrrolidine-2,3-dione derivatives as novel inhibitors targeting penicillin-binding protein 3 (PBP3) in Pseudomonas aeruginosa, a significant pathogen associated with multidrug resistance . The compounds exhibited promising antibacterial activity with IC50 values ranging from 4 µM to >100 µM against PBP3, suggesting that structural modifications could enhance their efficacy.

CompoundIC50 (µM)Target
Compound 1<50PBP3
Compound 24 ± 6PBP3
Compound 3>100PBP3

These findings indicate that modifications to the pyrrolidine scaffold can lead to enhanced antibacterial activity against resistant strains.

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological outcomes. For example, the inhibition of PBP3 disrupts bacterial cell wall synthesis, ultimately leading to cell lysis and death .

Case Studies

A notable case study involved the screening of a library of compounds derived from pyrrolidine-2,3-dione scaffolds. In this study, several compounds were identified as potent inhibitors of PBP3 with minimal cytotoxicity towards human cells. The structural features necessary for target inhibition included specific substituents on the pyrrolidine ring that enhance binding affinity .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis was conducted:

Compound NameStructureNotable Activity
This compoundStructureAntibacterial against PBP3
N-MethylsuccinimideStructureGeneral organic synthesis
3-(4-Bromophenyl)-1-methylpyrrolidine-2,5-dioneStructureLimited antibacterial activity

This table illustrates how structural variations influence biological activity and potential applications in drug development.

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